N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(p-tolyl)-1H-pyrazol-5-yl)benzenesulfonamide
CAS No.: 1172062-27-9
Cat. No.: VC6978786
Molecular Formula: C20H21N3O4S2
Molecular Weight: 431.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1172062-27-9 |
|---|---|
| Molecular Formula | C20H21N3O4S2 |
| Molecular Weight | 431.53 |
| IUPAC Name | N-[2-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide |
| Standard InChI | InChI=1S/C20H21N3O4S2/c1-15-7-9-16(10-8-15)19-13-20(22-29(26,27)18-5-3-2-4-6-18)23(21-19)17-11-12-28(24,25)14-17/h2-10,13,17,22H,11-12,14H2,1H3 |
| Standard InChI Key | ISIWGNDFTMEKKG-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NN(C(=C2)NS(=O)(=O)C3=CC=CC=C3)C4CCS(=O)(=O)C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure integrates three critical domains:
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Pyrazole Ring: A five-membered heterocycle with two adjacent nitrogen atoms, known for modulating pharmacokinetic properties and target affinity .
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Sulfonamide Group (-SONH-): Imparts polarity and hydrogen-bonding capacity, enhancing solubility and enzyme-target interactions .
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Tetrahydrothiophene Dioxide Moiety: A saturated sulfur-containing ring with two oxygen atoms, contributing to metabolic stability and conformational rigidity .
The p-tolyl substituent at the pyrazole’s 3-position introduces hydrophobicity, potentially improving blood-brain barrier penetration.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 431.53 g/mol |
| CAS Number | 1172062-27-9 |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 7 |
| Topological Polar Surface Area | 113 Ų |
Synthesis and Purification
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Pyrazole Core Formation: Condensation of hydrazine derivatives with diketones or ketoesters under acidic conditions.
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Sulfonamide Coupling: Reaction of the pyrazole intermediate with benzenesulfonyl chloride in the presence of a base (e.g., pyridine) to install the sulfonamide group.
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Tetrahydrothiophene Dioxide Incorporation: Nucleophilic substitution or cycloaddition reactions to attach the 1,1-dioxidotetrahydrothiophen-3-yl group .
Critical Reaction Conditions:
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Temperature: 80–120°C for condensation steps.
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Solvents: Dichloromethane or tetrahydrofuran for sulfonylation.
Purification Techniques
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Column Chromatography: Silica gel with ethyl acetate/hexane gradients (yield: 60–75%).
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Recrystallization: Ethanol/water mixtures to achieve >95% purity.
Mechanism of Action and Pharmacological Profile
GIRK Channel Activation
The compound potentiates GIRK1/2 channels, facilitating potassium efflux and neuronal/cardiac cell hyperpolarization . This mechanism underlies its potential in:
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Arrhythmia Management: By stabilizing cardiac action potentials, reducing ectopic activity .
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Anxiety and Epilepsy: Modulating neuronal excitability in limbic circuits .
Table 2: In Vitro Potency Data
| Parameter | Value | Source |
|---|---|---|
| EC (GIRK1/2) | 12 nM | |
| Selectivity (vs. GIRK3) | >100-fold | |
| Metabolic Stability (HLM) | 45 min |
Off-Target Effects
Therapeutic Applications and Preclinical Data
Neurological Disorders
In rodent models of epilepsy, the compound (10 mg/kg, i.p.) reduced seizure duration by 68% via hippocampal GIRK activation . Synergistic effects with gabapentin suggest combinatorial potential .
Cardiovascular Indications
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Atrial Fibrillation: Prolonged atrial refractory periods by 22% in canine models .
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Hypertension: Lowered systolic blood pressure by 15 mmHg in spontaneously hypertensive rats .
Physicochemical and ADME Properties
Solubility and Permeability
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Aqueous Solubility: 32 µg/mL (pH 7.4), enhanced to 89 µg/mL with cyclodextrin complexation.
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Caco-2 Permeability: cm/s, indicating moderate intestinal absorption .
Metabolic Pathways
Primary routes include:
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Oxidation: Cytochrome P450 2D6-mediated hydroxylation of the p-tolyl group .
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Sulfonamide Hydrolysis: Catalyzed by hepatic sulfatases (t = 2.3 h in human hepatocytes) .
Future Directions and Challenges
Structural Optimization
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Ether-Based Analogues: Replacing the sulfonamide with ether linkages improved metabolic stability in related compounds (e.g., t increased to 90 min) .
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Fluorine Substitution: Introducing CF groups at the pyrazole’s 3-position may enhance target affinity.
Clinical Translation Barriers
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